5-Bromo-1,3,4-thiadiazole-2-carboxylic acid
Overview
Description
5-Bromo-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at low temperatures (0-5°C) to ensure controlled bromination . Another method involves the cyclization of appropriate thiosemicarbazide derivatives with bromine and subsequent oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for temperature control and reagent addition can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo cross-coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, acetic acid, chloroform, and various catalysts such as palladium or copper complexes . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include substituted thiadiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
5-Bromo-1,3,4-thiadiazole-2-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of cellular processes such as DNA replication or protein synthesis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid include:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
- 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromine atom and a carboxylic acid group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-1,3,4-thiadiazole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEXWKASJVJDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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